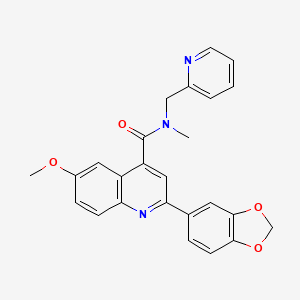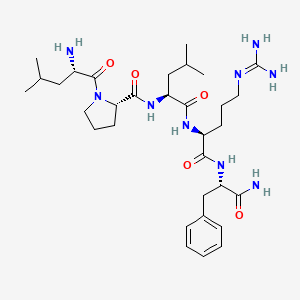
Leu-Pro-Leu-Arg-Phe-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LPLRF-NH2, also known as Lys-Pro-Leu-Arg-Phe-NH2, is a member of the RFamide peptide family. This compound is known for its anorexigenic effect, meaning it suppresses appetite. It also has the ability to elevate arterial blood pressure and modulate the electrical activity of brainstem neurons . The molecular formula of LPLRF-NH2 is C32H53N9O5, and it has a molecular weight of 643.82 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: LPLRF-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the production of LPLRF-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions: LPLRF-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the peptide .
科学研究应用
LPLRF-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in appetite regulation and neuronal activity.
Medicine: Explored for potential therapeutic applications in conditions related to appetite and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and research tools
作用机制
LPLRF-NH2 exerts its effects by binding to specific receptors in the body, such as the FMRFa receptor. This binding triggers a cascade of molecular events that result in the modulation of neuronal activity and physiological responses. The compound’s anorexigenic effect is believed to be mediated through its action on the hypothalamus, a region of the brain involved in appetite regulation .
相似化合物的比较
LPLRF-NH2 is unique in its specific sequence and effects. it shares similarities with other RFamide peptides, such as:
FMRFamide: A molluscan peptide with cardioexcitatory properties.
Neuropeptide FF: Involved in pain modulation and cardiovascular regulation.
Neuropeptide AF: Similar to neuropeptide FF but with distinct receptor binding properties
These compounds share the conserved RFamide sequence but differ in their specific amino acid compositions and physiological effects.
属性
CAS 编号 |
88280-21-1 |
|---|---|
分子式 |
C32H53N9O5 |
分子量 |
643.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-amino-4-methylpentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H53N9O5/c1-19(2)16-22(33)31(46)41-15-9-13-26(41)30(45)40-25(17-20(3)4)29(44)38-23(12-8-14-37-32(35)36)28(43)39-24(27(34)42)18-21-10-6-5-7-11-21/h5-7,10-11,19-20,22-26H,8-9,12-18,33H2,1-4H3,(H2,34,42)(H,38,44)(H,39,43)(H,40,45)(H4,35,36,37)/t22-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
NIIZKQVUHKYFML-LROMGURASA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


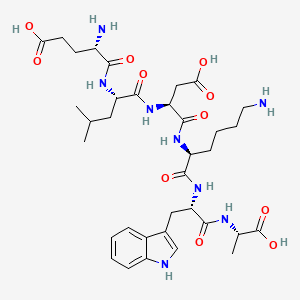
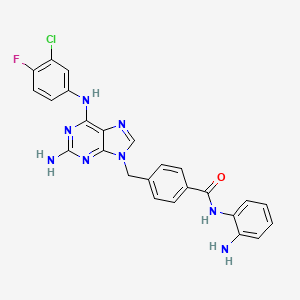

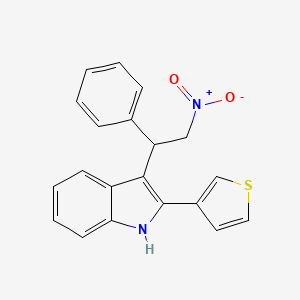

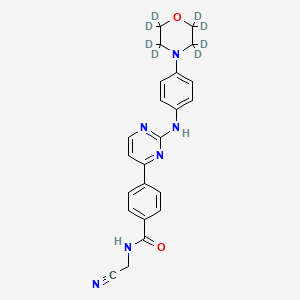

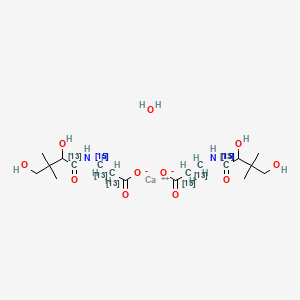
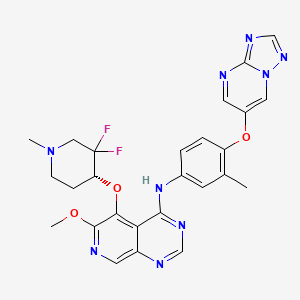
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
